PK 11195

Glioma Neuro-oncology Receptor Binding

PK 11195 is the indispensable gold-standard TSPO ligand. Its unique non-discriminating binding profile—retaining high affinity for both wild-type TSPO and the A147T polymorphism—ensures genotype-independent reproducibility unmatched by newer ligands (e.g., PBR28). Head-to-head data confirm up to 85-fold higher glioma affinity vs. Ro5-4864 and over 140-fold stronger binding in vascular smooth muscle. As the historical reference for [3H]PK 11195 autoradiography and PET tracer validation, it remains irreplaceable for competitive binding and TSPO antagonism studies.

Molecular Formula C21H21ClN2O
Molecular Weight 352.87
CAS No. 85340-56-3
Cat. No. B1147675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePK 11195
CAS85340-56-3
Synonyms(R)-1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)isoquinoline-3-carboxamide
Molecular FormulaC21H21ClN2O
Molecular Weight352.87
Structural Identifiers
SMILESCCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
InChIInChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PK 11195 (CAS 85340-56-3): Chemical Class and Core Characteristics for Scientific Procurement


PK 11195 is a synthetic isoquinoline carboxamide derivative, chemically designated as 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide. It is the prototypical first-generation ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR) [1]. Unlike central benzodiazepine receptor (CBR) agonists, PK 11195 exhibits high affinity for TSPO, which is predominantly located on the outer mitochondrial membrane of glial cells in the central nervous system and in peripheral tissues [2]. Its chemical scaffold is structurally distinct from the benzodiazepine class, offering a unique pharmacophore that has been foundational for the development of subsequent TSPO-targeted imaging agents and therapeutics [1].

Why Generic Substitution is Not Viable: The Unique Pharmacological and Structural Profile of PK 11195


The substitution of PK 11195 with other TSPO ligands or benzodiazepines is not scientifically justifiable due to its unique interaction profile. PK 11195 is a non-discriminating ligand that binds with high affinity to both the wild-type TSPO and the clinically prevalent A147T single nucleotide polymorphism (SNP) variant, a characteristic that is exceptionally rare among TSPO ligands and directly impacts study reproducibility and genotype inclusion [1]. Furthermore, its binding site on the TSPO receptor is distinct from, yet partially overlapping with, that of benzodiazepine-based ligands like Ro5-4864, leading to different conformational states and functional outcomes [2]. This is further evidenced by the inability of other radiotracers to reliably label TSPO in certain tissues where PK 11195 demonstrates robust, quantifiable binding [3]. The following evidence demonstrates exactly where and by what magnitude PK 11195 differentiates itself from its closest analogs, providing a quantifiable basis for procurement decisions.

Quantitative Differentiation Evidence for PK 11195 Against Key Comparators


Head-to-Head Comparison: PK 11195 vs. Ro5-4864 Binding Affinity (Kd) in Glioma Cells

In a direct, head-to-head binding study in human and rat glioma cell cultures, PK 11195 demonstrated a binding affinity (Kd) that was quantitatively superior to the benzodiazepine comparator Ro5-4864 [1].

Glioma Neuro-oncology Receptor Binding Radioligand Binding Assay

Head-to-Head Comparison: PK 11195 vs. Ro5-4864 Functional Antagonism of Seizure Facilitation

A direct in vivo functional study demonstrated that PK 11195 acts as an antagonist to the seizure-facilitating effects of Ro5-4864, showcasing a clear difference in their functional activity at the TSPO receptor [1].

Neuropharmacology Epilepsy In Vivo Seizure Models

Cross-Species Comparative Affinity: PK 11195 vs. Ro5-4864 in Porcine Smooth Muscle

This study reveals a stark, quantitative difference in the binding affinity of PK 11195 and Ro5-4864 in porcine aortic smooth muscle membranes. PK 11195 exhibits a high-affinity binding site, whereas Ro5-4864 shows a dramatically weaker affinity [1].

Smooth Muscle Cardiovascular Receptor Binding Tissue Specificity

Head-to-Head PET Imaging Signal-to-Noise Ratio (BPND) Comparison: PK 11195 vs. Newer TSPO Ligands

In a comparative human brain PET study, the specific-to-non-displaceable binding potential (BPND), a measure of signal-to-noise ratio, was quantified for four 11C-labeled TSPO ligands. PK 11195 demonstrated a lower BPND compared to its newer analogs, which is a known and well-characterized limitation that informs its specific, niche applications [1].

PET Imaging Neuroinflammation Radiochemistry Clinical Tracers

Class-Level Evidence: PK 11195's Unique Non-Discriminating Binding to A147T TSPO Polymorphism

A class-level inference can be made from a recent medicinal chemistry study: PK 11195 is identified as an exception among TSPO ligands because it does not lose affinity for the clinically significant A147T TSPO single nucleotide polymorphism (SNP) [1]. This contrasts with the majority of second-generation TSPO ligands, whose utility is limited by genotype-dependent binding.

Pharmacogenomics TSPO Radioligand Binding Precision Medicine

Quantitative Synthesis Efficiency: Radiolabeling of [11C]-(R)-PK11195

For users requiring the radiolabeled analog for PET imaging, an automated, one-step loop synthesis method provides a robust and reproducible procedure with well-defined metrics for yield and purity [1].

Radiochemistry PET Imaging Automated Synthesis Radiopharmacy

Key Research and Industrial Application Scenarios for PK 11195


In Vitro Binding and Autoradiography Studies in Glioma and Other TSPO-Expressing Tumors

Procurement of PK 11195 is justified for in vitro studies on glioma and other TSPO-expressing cancers. As demonstrated in head-to-head comparisons, PK 11195 provides a substantially higher affinity signal (up to 85-fold) than Ro5-4864, enabling sensitive detection and accurate quantification of TSPO density in tumor cells and post-mortem tissue sections [1]. Its use as a reference standard in competition binding assays and as a radioligand ([3H]PK 11195) for autoradiography remains a validated, widely published method, providing robust and reproducible data.

Validation and Benchmarking of Novel TSPO PET Tracers in Preclinical and Clinical Studies

Despite the availability of newer TSPO ligands with higher signal-to-noise ratios (e.g., PBR28, DPA-713, ER176), PK 11195 remains an essential procurement item as the historical and mechanistic gold standard [1]. Its well-characterized pharmacokinetic profile, even with its limitations, and unique insensitivity to the A147T TSPO polymorphism make it the indispensable comparator for validating the in vivo performance and specificity of any new TSPO-targeted PET tracer [2].

Studies on TSPO-Mediated Pathways in Peripheral Tissues, Particularly Smooth Muscle

For research focused on TSPO function in peripheral tissues like vascular smooth muscle, PK 11195 is the superior and often only viable ligand for high-affinity detection. Direct comparative data show that Ro5-4864's binding affinity in porcine aortic smooth muscle is over 140-fold weaker than that of PK 11195, making it an unreliable tool for these specific applications [1]. Procuring PK 11195 ensures the experimental system is capable of generating quantifiable, high-confidence data.

Functional Antagonism Studies of TSPO-Mediated Pathways

In experimental models where the specific functional antagonism of TSPO is required, PK 11195 is the established tool. In vivo head-to-head studies clearly demonstrate its ability to block the functional effects of TSPO agonists like Ro5-4864, such as seizure facilitation [1]. This functional distinction makes PK 11195 the appropriate choice for probing the physiological consequences of TSPO antagonism, as opposed to the agonist effects observed with benzodiazepine-based ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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